molecular formula C14H20BrN3O3 B2512828 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid CAS No. 1097190-99-2

4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2512828
CAS No.: 1097190-99-2
M. Wt: 358.236
InChI Key: XSFNALZOVIVQME-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid (CAS 1097190-99-2) is a synthetic organic compound with a molecular formula of C14H20BrN3O3 and a molecular weight of 358.23 g/mol . This butanoic acid derivative features a 4-bromophenyl group linked via an amide bond, a common pharmacophore in medicinal chemistry, and a 2-(dimethylamino)ethyl side chain that confers potential for molecular interaction with biological targets . The structural motif of anilide (4-bromophenyl)amide derivatives is frequently explored in pharmaceutical research due to their diverse biological activities. Literature indicates that similar amide compounds have been investigated for various pharmacological properties, including anti-inflammatory and antimicrobial activities . Furthermore, related structures containing the oxobutanoic acid functional group have been identified in patents concerning the treatment of metabolic disorders, suggesting a potential research application in this field . The presence of both hydrogen bond donor and acceptor groups, along with the bromine atom, makes this compound a valuable intermediate for constructing more complex molecules in drug discovery and chemical biology. Researchers may utilize this compound as a key building block in the synthesis of targeted libraries or as a probe for studying protein-ligand interactions. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-(4-bromoanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFNALZOVIVQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Nitration of Bromobenzene: Bromobenzene is nitrated to form 4-bromonitrobenzene.

    Reduction: The nitro group in 4-bromonitrobenzene is reduced to form 4-bromoaniline.

    Amidation: 4-bromoaniline is reacted with succinic anhydride to form the corresponding amide.

    Amine Substitution: The amide is then reacted with 2-(dimethylamino)ethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromophenyl and dimethylaminoethyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Key Properties/Activities References
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid Methylidene group at position 2 Crystallizes with hydrogen-bonded dimeric chains; potential anti-inflammatory activity
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid (Compound 14) Dual bromophenyl groups Enhanced molecular weight (Br increases lipophilicity); synthetic intermediate
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Thienylmethyl amino group at position 2 Thiophene ring introduces π-π interactions; possible CNS activity due to sulfur moiety
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid Acetylphenyl group at position 4 Electron-withdrawing acetyl group stabilizes resonance; spectroscopic reactivity studied
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid Chlorophenyl substituent Lower molecular weight than brominated analogs; altered halogen-dependent bioactivity
4-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid Cyclohexenyl-ethyl amino group Conformational flexibility from cyclic substituent; used in organic building blocks

Key Comparisons

Substituent Effects on Physicochemical Properties: The dimethylaminoethyl group in the target compound enhances water solubility compared to hydrophobic substituents like methylidene (in ) or thienylmethyl (in ). The tertiary amine may also facilitate ionic interactions in biological systems.

Synthetic Routes: The methylidene analog () is synthesized via reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone, yielding 87% crystallized product. In contrast, the target compound likely requires coupling of 2-(dimethylamino)ethylamine to a preformed bromophenyl-oxobutanoic acid intermediate, which may involve carbodiimide-mediated amidation.

Crystallographic and Hydrogen-Bonding Patterns: The methylidene analog forms dimeric hydrogen bonds (R₂²(8) motifs) via carboxylic acid groups, with additional weak C–H⋯O interactions . The dimethylaminoethyl group in the target compound may disrupt this packing due to steric bulk, altering crystal lattice stability.

Biological Relevance: Amide derivatives with bromophenyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The dimethylaminoethyl substituent in the target compound could enhance binding to amine-sensitive targets (e.g., GPCRs or ion channels) compared to non-polar analogs.

The dimethylaminoethyl group introduces basicity, necessitating pH-adjusted handling to avoid decomposition.

Table 2: Physicochemical Data

Property Target Compound (Estimated) 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
Molecular Formula C₁₄H₁₉BrN₃O₃ C₁₁H₁₀BrNO₃ C₁₅H₁₄BrNO₃S
Molecular Weight (g/mol) ~365.2 284.11 368.25
Key Functional Groups Carboxylic acid, tertiary amine Carboxylic acid, methylidene Carboxylic acid, thiophene
Potential Bioactivity Amine receptor interaction Anti-inflammatory CNS modulation

Biological Activity

4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H20BrN3O3C_{14}H_{20}BrN_3O_3. It features a bromophenyl group, an amine moiety, and a keto acid structure that contributes to its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of similar amide compounds exhibit antimicrobial properties. For instance, amide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar characteristics due to its structural analogies .

2. Antiproliferative Effects
Studies have documented the antiproliferative effects of related compounds on cancer cell lines. For example, compounds with similar amide functionalities have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Properties
Amide derivatives have been reported to exhibit anti-inflammatory effects. The presence of the bromophenyl group may enhance these properties by interacting with inflammatory mediators and pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation.
  • Interference with Cell Signaling Pathways : It likely affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Several studies highlight the biological activity of compounds similar to this compound:

StudyFindings
Kumar et al. (1993)Identified anti-inflammatory properties in amide derivatives.
Galanakis et al. (2004)Demonstrated antimicrobial activity against various pathogens.
Gududuru et al. (2004)Reported antiproliferative effects on cancer cell lines.

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